6-styryl-4,5-dihydro-3(2H)-pyridazinone
CAS No.: 83516-68-1
Cat. No.: VC7058811
Molecular Formula: C12H12N2O
Molecular Weight: 200.241
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83516-68-1 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.241 |
| IUPAC Name | 3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)/b7-6+ |
| Standard InChI Key | BHAMKLMGLDPCFV-VOTSOKGWSA-N |
| SMILES | C1CC(=O)NN=C1C=CC2=CC=CC=C2 |
Introduction
6-Styryl-4,5-dihydro-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, characterized by a pyridazine ring with a styryl group at the 6-position and a saturated 4,5-dihydro structure. This compound is notable for its diverse biological activities and synthetic versatility. The molecular formula of 6-styryl-4,5-dihydro-3(2H)-pyridazinone is often reported as C₁₁H₁₁N₃O, although some sources may list it as C₁₂H₁₂N₂O, highlighting potential discrepancies in the literature .
Biological Activities
Pyridazinone derivatives, including 6-styryl-4,5-dihydro-3(2H)-pyridazinone, exhibit a range of biological activities:
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Antihypertensive Effects: Pyridazinones have been studied for their potential as antihypertensive agents, with some derivatives showing significant activity .
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Anticancer Properties: Research suggests that pyridazinones may possess anticancer effects by inhibiting cellular proliferation .
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Antibacterial and Antifungal Activities: These compounds have been explored for their antibacterial and antifungal properties, contributing to their potential use in pharmaceutical applications .
Synthesis Methods
Several methods have been developed for synthesizing 6-styryl-4,5-dihydro-3(2H)-pyridazinone, often involving the reaction of appropriate precursors with anhydrides or other reagents. Alkylation and 1,3-dipolar cycloaddition reactions are commonly used to produce novel derivatives .
Applications
The applications of 6-styryl-4,5-dihydro-3(2H)-pyridazinone extend across various fields, including:
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Pharmaceutical Research: It is used in the development of drugs with potential antihypertensive, anticancer, and antimicrobial activities.
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Synthetic Chemistry: The compound serves as a versatile intermediate in synthesizing more complex heterocyclic systems.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,5-Dihydro-3(2H)-pyridazinone | Lacks the styryl group | Found in pharmaceutical applications |
| 6-Methyl-4,5-dihydro-3(2H)-pyridazinone | Contains a methyl group instead of a styryl group | Exhibits different biological activity profiles |
| 1-(Phenyl)-6-styryl-pyridazine | Contains a phenyl group at position 1 | May have distinct pharmacological properties |
| 6-Styryl-pyridazine | Similar core structure but without the dihydro moiety | Different reactivity patterns due to unsaturation |
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